Cas no 4157-01-1 (cyclopent-4-ene-1,3-diol)

cyclopent-4-ene-1,3-diol structure
cyclopent-4-ene-1,3-diol structure
Product name:cyclopent-4-ene-1,3-diol
CAS No:4157-01-1
MF:C5H8O2
MW:100.115821838379
CID:927110
PubChem ID:278600

cyclopent-4-ene-1,3-diol Chemical and Physical Properties

Names and Identifiers

    • cyclopent-4-ene-1,3-diol
    • 4-cyclopenten-1,3-diol; cyclopent-1-en-3,5-diol; 2-cyclopentene-1,4-diol; 4-cyclopentene-1,3-diol; cis-2-cyclopentenyl-1,4-diol; cyclopent-2-ene-1,4-diol; cis-cyclopent-4-ene-1.3-diol; 2-Cyclopenten-1,4-diol;
    • 2-cyclopentene-1,4-diol
    • 3,5-dihydroxycyclopent-1-ene
    • SY244799
    • DTXSID90961813
    • cyclopent-2-ene-1,4-diol
    • NSC128320
    • SCHEMBL1238106
    • IGRLIBJHDBWKNA-UHFFFAOYSA-N
    • BCP26116
    • Cyclopenten-3,5-diol
    • 694-47-3
    • NSC-128320
    • cis-3,5-Dihydroxy-1-cyclopentene;4-Cyclopentene-1,3-diol, (1R,3S)-rel-
    • 4157-01-1
    • MFCD00077703
    • 4-Cyclopentene-1,3-diol
    • trans-cyclopent-4-ene-1,3-diol
    • Inchi: InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h1-2,4-7H,3H2
    • InChI Key: IGRLIBJHDBWKNA-UHFFFAOYSA-N
    • SMILES: C1C(C=CC1O)O

Computed Properties

  • Exact Mass: 100.05244
  • Monoisotopic Mass: 100.052
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 78.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5Ų
  • XLogP3: -0.5

Experimental Properties

  • Density: 1.317
  • Boiling Point: 229.2°C at 760 mmHg
  • Flash Point: 113.7°C
  • Refractive Index: 1.595
  • PSA: 40.46
  • LogP: -0.33190

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